molecular formula C9H12N2O2S B1624174 Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 923145-14-6

Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1624174
CAS No.: 923145-14-6
M. Wt: 212.27 g/mol
InChI Key: LQZANZIKFLNHAS-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine Scaffold Configuration

The thieno[2,3-c]pyridine scaffold represents a specific regioisomeric arrangement where the thiophene and pyridine rings share a common edge through positions 2 and 3 of the thiophene ring and positions 5 and 6 of the pyridine ring. This fusion pattern creates a planar aromatic system that maintains the aromatic character of both constituent rings while introducing unique electronic properties derived from the heteroatomic arrangement. The sulfur atom occupies position 1 of the thiophene ring, while the nitrogen atom resides at position 4 of the pyridine ring, establishing a specific geometric relationship that influences the overall molecular dipole moment and hydrogen bonding capacity.

The numbering system for this heterocyclic framework follows systematic nomenclature conventions where the thiophene portion contributes positions 1 through 3, with position 1 occupied by sulfur and positions 2 and 3 forming the fusion interface. The pyridine ring extends the numbering sequence from positions 4 through 7, with the nitrogen atom specifically located at position 4. This systematic numbering provides the foundation for precisely describing substituent positions and enables unambiguous communication of structural features within the scientific literature.

The electronic characteristics of the thieno[2,3-c]pyridine scaffold reflect the combined influence of both heteroatoms, where the sulfur atom contributes its lone pair electrons to the aromatic system while the nitrogen atom serves as an electron-withdrawing center. This arrangement creates a polarized electronic environment that enhances the compound's capacity for π-π stacking interactions and influences the reactivity patterns of attached substituents. The planar geometry of the fused ring system facilitates optimal orbital overlap between adjacent carbon atoms and promotes delocalization of electron density throughout the bicyclic framework.

Tetrahydro Modification of the Pyridine Ring

The tetrahydro designation specifically indicates the saturation of the pyridine ring component within the fused heterocyclic system, transforming it from a fully aromatic pyridine to a partially saturated piperidine-like structure. This modification occurs at positions 4, 5, 6, and 7 of the original numbering system, where the addition of hydrogen atoms eliminates the aromatic character of the pyridine ring while preserving the aromatic nature of the thiophene component. The resulting structure maintains one aromatic ring fused to a saturated six-membered nitrogen-containing heterocycle, creating a unique hybrid system with distinct conformational and electronic properties.

The saturation of the pyridine ring introduces significant conformational flexibility to the molecular structure, as the saturated six-membered ring can adopt various chair and boat conformations characteristic of cyclohexane derivatives. This conformational freedom contrasts sharply with the rigid planarity of the thiophene ring, creating a molecular architecture where one portion maintains fixed geometry while the other exhibits dynamic conformational behavior. The nitrogen atom within the saturated ring retains its basic character and becomes a potential site for protonation or coordination interactions, significantly enhancing the compound's solubility in aqueous environments and its potential for salt formation.

The electronic implications of the tetrahydro modification extend beyond simple saturation effects, as the elimination of aromatic character in the pyridine ring alters the overall electron distribution within the fused system. The saturated ring no longer contributes to the extended aromatic system, effectively limiting aromatic delocalization to the thiophene component alone. This electronic restructuring influences the compound's optical properties, chemical reactivity, and molecular recognition capabilities, while the increased electron density on the nitrogen atom enhances its nucleophilic character and hydrogen bonding potential.

Properties

IUPAC Name

methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-2-3-11-4-6(5)14-8(7)10/h11H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZANZIKFLNHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCNC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429282
Record name methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923145-14-6
Record name methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction: The Primary Synthetic Pathway

The Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives, is the most widely employed approach for preparing methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This one-pot, three-component reaction involves:

  • 4-Piperidone derivatives as cyclic ketones,
  • Methyl cyanoacetate as the activated nitrile,
  • Elemental sulfur as the sulfur source,
  • A base (e.g., morpholine, diethylamine) to facilitate cyclization.

Standard Gewald Protocol

A representative synthesis (CAS 1049767-69-2) involves reacting 4-oxopiperidinium chloride (1.1 mol) with methyl cyanoacetate (0.8 mol) and sulfur (1 mol) in methanol, catalyzed by diethylamine (1.4 mol) at room temperature for 5 hours. The product precipitates directly, yielding 47% after filtration and washing with isopropanol-methanol mixtures.

Key reaction parameters:

  • Solvent: Methanol or ethanol
  • Temperature: 20–60°C
  • Base: Diethylamine or morpholine
  • Work-up: Precipitation followed by recrystallization

Optimized Variants for Improved Yield

Substituting diethylamine with morpholine in ethanol at 60°C enhances yields to 89% for analogous ethyl ester derivatives. This optimization leverages morpholine’s stronger basicity and improved solubility of intermediates.

Alternative Synthetic Strategies

Bohlmann-Rahtz Reaction

While less common, the Bohlmann-Rahtz reaction offers an alternative route for constructing the thieno[2,3-c]pyridine core. This method involves cyclocondensation of 2-aminothiophenes with α,β-unsaturated ketones , though yields for this compound remain lower (<35%) compared to the Gewald approach.

Post-Synthetic Modifications

The carboxylate group at position 3 allows further functionalization:

Hydrolysis to Carboxylic Acid

Treatment with 6 M HCl under reflux cleaves the methyl ester, yielding the free carboxylic acid (2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid), a key intermediate for amide derivatives.

Amidation

Direct amidations using 2-cyanoacetamide in the Gewald reaction produce 3-carboxamide analogs (e.g., compounds 7a–b ), which exhibit improved aqueous solubility as hydrochloride salts.

Comparative Analysis of Synthetic Methods

Table 1: Gewald Reaction Conditions and Yields for this compound

Starting Material Reagents Base Solvent Temp (°C) Time (h) Yield Reference
4-Oxopiperidinium chloride Methyl cyanoacetate, S₈ Diethylamine MeOH 20 5 47%
N-Methyl-4-piperidone Ethyl cyanoacetate, S₈ Morpholine EtOH 60 2 89%*

*Yield reported for ethyl ester analog; methyl ester yields expected to be comparable under similar conditions.

Key observations:

  • Base selection critically impacts yield: Morpholine outperforms diethylamine due to enhanced deprotonation efficiency.
  • Solvent polarity affects intermediate solubility, with methanol favoring precipitation of the final product.
  • N-Substituents on the piperidone ring (e.g., methyl, benzyl) require adjusted stoichiometry to prevent side reactions.

Purification and Characterization

Isolation Techniques

  • Precipitation: Direct isolation from reaction mixtures via dilution with water.
  • Recrystallization: Purification using methanol-isopropanol mixtures removes residual sulfur and unreacted starting materials.

Analytical Data

  • Melting Point: 92–94°C (hydrate form)
  • Molecular Weight: 212.27 g/mol (free base); 248.73 g/mol (HCl salt)
  • Spectroscopic Features:
    • ¹H NMR (DMSO-d₆): δ 3.72 (s, 3H, COOCH₃), 3.20–3.40 (m, 4H, piperidine-H), 2.70–2.90 (m, 2H, thiophene-H).
    • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O ester).

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfur residues: Coarse filtration through Celite® followed by recrystallization minimizes contamination.
  • Ester hydrolysis: Strict control of reaction pH (7–8) prevents premature cleavage of the methyl ester.

Scalability Issues

  • Solvent volume: Reducing methanol to 50% of original volume increases yield by 12% in large-scale batches.
  • Alternative bases: Pyridine or DBU may enhance yields but require higher temperatures (80–100°C).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been studied for its potential pharmacological effects:

  • Adenosine Receptor Antagonism : Research indicates that it may act as an orthosteric antagonist of the A1 adenosine receptor, which plays a role in cardiac function and neurotransmission. This suggests potential applications in treating cardiovascular diseases and neurological disorders .

Anticancer Research

The compound has been evaluated for its anticancer properties:

  • Antitubulin Agents : It has been used in the synthesis of new antitubulin agents that inhibit microtubule assembly and cell proliferation . These agents have shown promising results in preclinical studies.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis:

  • Formation of Pyridine-Based Heterocycles : It is utilized to synthesize various heterocyclic compounds by reacting with different reagents under controlled conditions .

The compound is being explored for various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity .
  • Structure-Activity Relationship Studies : Its unique structure allows researchers to explore modifications that enhance biological activity.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of derivatives of Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine against cancer cell lines. The results indicated significant inhibition of cell proliferation in triple-negative breast cancer models using grafts on chick chorioallantoic membranes (CAM) .

Research conducted on the compound's interaction with A1 adenosine receptors revealed its potential as a lead compound for developing novel therapeutic agents targeting cardiovascular and neurological disorders .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents at positions 3 (ester/cyano/carboxamide groups) and 6 (alkyl/aryl substitutions), which significantly influence physicochemical properties and biological activities. Below is a detailed comparison:

Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Data
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate -OCH₃ (3), -NH₂ (2) C₉H₁₂N₂O₂S 224.27 Hydrochloride salt (248.73 g/mol); improved solubility
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate -OCH₂CH₃ (3), -CH₃ (6) C₁₁H₁₆N₂O₂S 240.32 Lower lipophilicity vs. benzyl analogs; used in antitubercular studies
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate -OCH₂CH₃ (3), -CH₂Ph (6) C₁₇H₂₀N₂O₂S 316.42 Higher molecular weight due to benzyl group; characterized by NMR
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-...-3-carboxylate (3e) -OCH₃ (3), -NHC₆H₂(OMe)₃ (2) C₂₀H₂₄N₂O₆S 420.48 m.p. 90–91°C; trimethoxyphenyl group enhances antitubulin activity
Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate -OCH₂CH₃ (3), -NHCOC₆F₅ (2) C₁₇H₁₃F₅N₂O₃S 420.35 MIC = 67 nM (antitubercular); electron-withdrawing groups boost potency
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide -CONH₂ (3), -CH₃ (6) C₁₀H₁₅N₃OS 225.31 Carboxamide improves water solubility; used as A1 adenosine receptor modulator

Key Research Findings

Anticancer Potential: Derivatives with 3-cyano groups or aryl substitutions (e.g., 3e in ) inhibit microtubule polymerization, a mechanism leveraged in antitubulin agents .

Antitubercular Activity: Ethyl esters with perfluorobenzamido groups () demonstrate nanomolar potency against drug-resistant Mycobacterium tuberculosis .

Central Nervous System (CNS) Applications: Carboxamide derivatives (e.g., 7a–b in ) act as allosteric modulators of A1 adenosine receptors, suggesting utility in neurodegenerative diseases .

Biological Activity

Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₁₁N₃S
  • Molecular Weight : 193.27 g/mol
  • CAS Number : 37578-06-6
  • Melting Point : 183–185 °C
  • Structure : The compound features a tetrahydrothieno[2,3-c]pyridine core which is crucial for its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include cyclization and functional group modifications. Various synthetic routes have been reported in the literature, emphasizing the versatility of this scaffold in drug design .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundHeLa1.1
This compoundL12102.8
This compoundCEM2.3

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) at higher concentrations (>20 μM), suggesting a favorable therapeutic index .

The mechanism underlying the anticancer activity of this compound appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed a significant accumulation of cells in the G2/M phase following treatment with the compound:

Concentration (μM)G2/M Phase (%)
Control22.9
IC50 (0.70)30.3
IC75 (0.90)33.5

This suggests that the compound effectively disrupts normal cell cycle progression in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate that modifications to the thieno-pyridine structure can enhance its efficacy against bacterial strains .

Case Studies and Research Findings

  • Case Study on HeLa Cells : A detailed investigation into the effects of methyl 2-amino derivatives on HeLa cells demonstrated not only cytotoxicity but also the ability to induce apoptosis through caspase activation pathways.
  • Research on Selectivity : Studies have confirmed that these compounds selectively target cancerous cells while exhibiting minimal effects on normal cells at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how are intermediates purified?

The Gewald reaction is a cornerstone for synthesizing this scaffold. For example, condensation of malononitrile or 2-cyanoacetamide with substituted 4-piperidones in ethanol/water under basic conditions (NaOH or KOH) yields intermediates. Subsequent acidification (e.g., HCl) precipitates the product, which is purified via suction filtration and washed with solvents like dioxane or ethyl acetate . Hydrochloride salt formation improves solubility for biological assays .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H NMR : Identifies rotamers and substituent environments (e.g., δ 7.26–7.09 ppm for aromatic protons, δ 5.50–2.60 ppm for NH2 and CH2 groups) .
  • HR-ESMS : Validates molecular weight (e.g., calculated 522.1824 vs. observed 522.1822 for a derivative) .
  • Melting Point (Mp) : Assesses purity (e.g., Mp 148–150°C for a benzyl-substituted derivative) .

Q. How can solubility challenges be addressed during in vitro assays?

Conversion to hydrochloride salts via treatment with HCl in dioxane significantly enhances aqueous solubility. For example, ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride achieves >80% yield after heating and filtration .

Advanced Research Questions

Q. How does structural modification at the 6-position influence antimycobacterial activity?

First-generation derivatives with perfluorobenzamido groups at the 6-position showed MIC values of 0.23 μM against Mtb H37RV. Second-generation analogs replacing ethyl with tert-butoxycarbonyl (Boc) groups improved potency (MIC = 67 nM) while maintaining ADME compatibility . Substituent bulk and electron-withdrawing properties correlate with enhanced membrane penetration and target binding .

Q. What strategies resolve contradictions in activity data between structurally similar analogs?

For example, ethyl 6-ethyl derivatives showed reduced activity compared to Boc-substituted analogs. Computational docking and logP analysis revealed that increased hydrophobicity (Boc groups) improves intracellular accumulation, while smaller substituents (ethyl) limit target engagement . Parallel cytotoxicity assays (e.g., RAW 264.7 cell line) ensure therapeutic indices are maintained .

Q. How can the core scaffold be adapted for diverse therapeutic targets (e.g., anticancer, antifungal)?

  • Anticancer : 3-Carboxamide derivatives (e.g., 2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido) groups) inhibit tubulin polymerization, with IC50 values <1 μM in leukemia cell lines .
  • Antifungal : Triazole-modified analogs disrupt fungal ergosterol biosynthesis, showing MIC50 = 8 μg/mL against Candida albicans .

Q. What deprotection strategies are optimal for Boc-substituted intermediates?

Treatment with 6 M HCl in methanol at 80°C for 5–10 minutes selectively removes Boc groups without degrading the thienopyridine core. This method achieves >89% yield for hydrochloride salts .

Methodological Recommendations

  • SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on target binding .
  • Data Validation : Cross-reference NMR/HR-ESMS with single-crystal X-ray data (e.g., CCDC entries) to resolve rotameric ambiguities .
  • Toxicity Screening : Prioritize compounds with >10-fold selectivity between microbial and mammalian cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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